6-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride
Overview
Description
6-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 1269152-44-4 . It has a molecular weight of 222.09 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9ClFN.ClH/c10-7-4-6-2-1-3-12-9(6)8(11)5-7;/h4-5,12H,1-3H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Enantiomeric Resolution and Synthesis
Resolution of Fluoroquinolines : The resolution of racemic fluoroquinolines, including compounds similar to 6-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline, using tartaric acid derivatives highlights the importance of these processes in obtaining enantiomerically pure substances, which are crucial for the pharmaceutical industry (Bálint et al., 2000). This process is vital for producing optically active compounds, which can have different biological activities based on their enantiomeric form.
Synthesis and Biological Activity : A study on the synthesis of 4-substituted tetrahydroquinolines and their antiulcer activity demonstrates the potential therapeutic applications of these compounds. The structure-activity relationship explored in these compounds shows promising results for their use in treating gastric ulcers (Uchida et al., 1990).
Pharmaceutical and Pharmacological Properties
- Antibacterial Activities : Research on temafloxacin hydrochloride and its enantiomers, which share structural similarities with 6-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline, sheds light on the antibacterial properties of such compounds. This work contributes to understanding the potential use of fluoroquinolines in developing new antibacterial agents (Chu et al., 1991).
Material Science Applications
- OLED Performances : Comparative studies on OLED performances of fluorine- and chlorine-substituted 8-hydroxyquinolinates, including discussions on compounds structurally related to 6-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline, highlight the role of halogen atoms in modulating the properties of these complexes. These findings are crucial for the development of materials for organic light-emitting diodes, indicating potential applications in display technology (Huo et al., 2015).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
6-chloro-8-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN.ClH/c10-7-4-6-2-1-3-12-9(6)8(11)5-7;/h4-5,12H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHPZUXIYYWBQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)Cl)F)NC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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